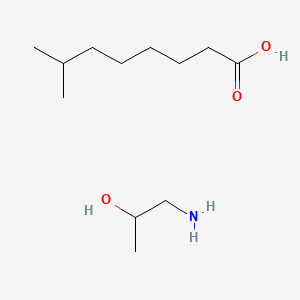
Einecs 282-926-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isononanoic acid, compound with 1-aminopropan-2-ol, typically involves the reaction of isononanoic acid with 1-aminopropan-2-ol in a 1:1 molar ratio . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Isononanoic acid, compound with 1-aminopropan-2-ol, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Isononanoic acid, compound with 1-aminopropan-2-ol, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism by which isononanoic acid, compound with 1-aminopropan-2-ol, exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isononanoic acid: A related compound with similar chemical properties.
1-Aminopropan-2-ol: Another related compound that shares the aminopropanol moiety.
Uniqueness
Isononanoic acid, compound with 1-aminopropan-2-ol, is unique due to its specific combination of isononanoic acid and 1-aminopropan-2-ol in a 1:1 ratio. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
84473-71-2 |
|---|---|
Molecular Formula |
C12H27NO3 |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-aminopropan-2-ol;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C3H9NO/c1-8(2)6-4-3-5-7-9(10)11;1-3(5)2-4/h8H,3-7H2,1-2H3,(H,10,11);3,5H,2,4H2,1H3 |
InChI Key |
XZDLYNLZRWUNAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(=O)O.CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


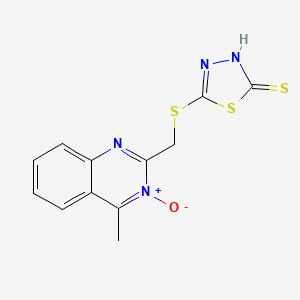

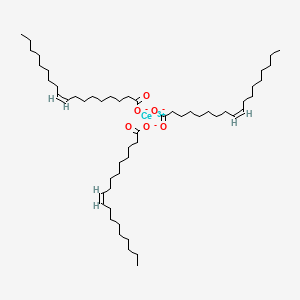
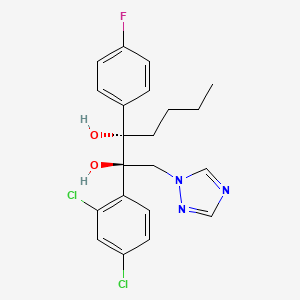

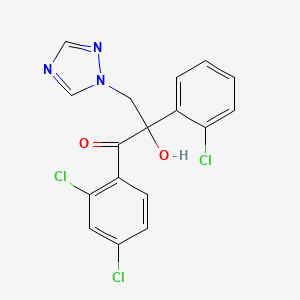
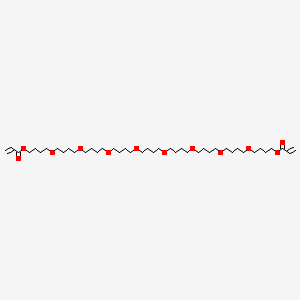

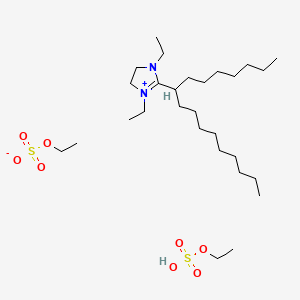
![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)



